REACTION_SMILES
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[CH3:1][S:2][c:3]1[nH:4][c:5]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[c:6]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[n:7]1.[CH3:21][C:22](=[O:23])[OH:24].[N+:18](=[N-:19])=[CH2:20]>>[CH3:1][S:2][c:3]1[n:4][c:5]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[c:6]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[n:7]1[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1nc(SC)[nH]c1C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=[N+]=[N-]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1nc(SC)n(C)c1C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |